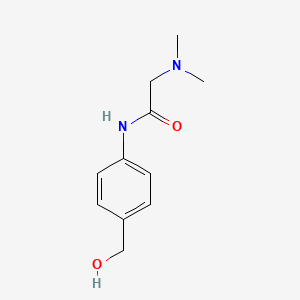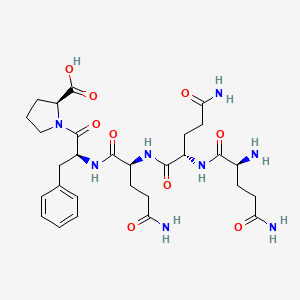![molecular formula C24H22Cl2 B12603947 2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene CAS No. 649556-27-4](/img/structure/B12603947.png)
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a butenyl chain, which is further connected to a p-xylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene typically involves the reaction of 4-chlorobenzyl chloride with p-xylene under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product through nucleophilic substitution . The product is then isolated by recrystallization to ensure purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, ensuring high-quality output suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, resulting in saturated derivatives.
Substitution: The chlorophenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research into its potential therapeutic applications, including its use as a model compound for drug development, is ongoing.
Mechanism of Action
The mechanism by which 2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. Its chlorophenyl groups may play a role in binding to active sites, while the butenyl chain and p-xylene moiety contribute to its overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known organochlorine insecticide with similar structural features.
4,4’-Dichlorodiphenyl sulfone: Used in the production of high-performance polymers.
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: A DDT metabolite with similar environmental persistence.
Uniqueness
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene is unique due to its specific combination of structural elements, which confer distinct chemical and physical properties
Properties
CAS No. |
649556-27-4 |
|---|---|
Molecular Formula |
C24H22Cl2 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-[4,4-bis(4-chlorophenyl)but-3-enyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C24H22Cl2/c1-17-6-7-18(2)21(16-17)4-3-5-24(19-8-12-22(25)13-9-19)20-10-14-23(26)15-11-20/h5-16H,3-4H2,1-2H3 |
InChI Key |
SBUDFGVUHNTPJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyran, tetrahydro-2-[[2-(2-propenyl)phenyl]methoxy]-](/img/structure/B12603864.png)
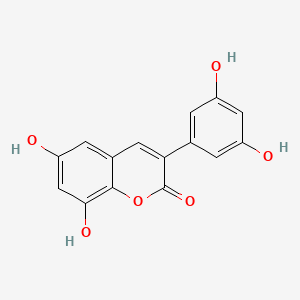
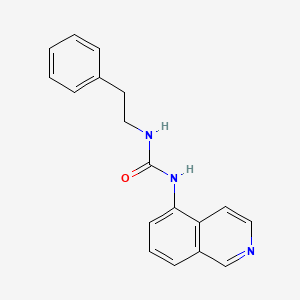

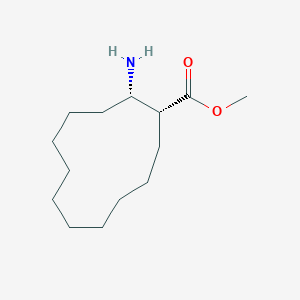
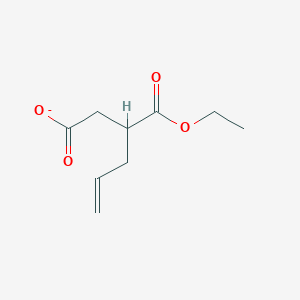
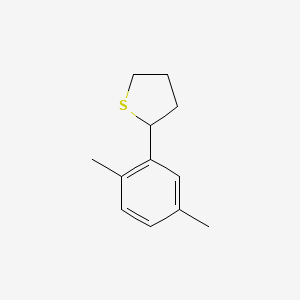
![Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester](/img/structure/B12603898.png)
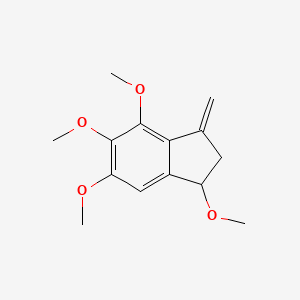
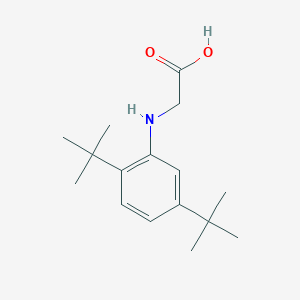
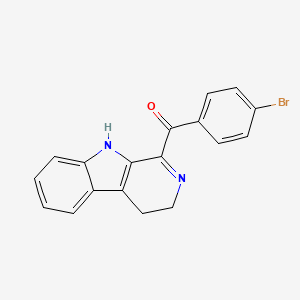
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl-](/img/structure/B12603937.png)
